Ximelagatran - 192939-46-1

Ximelagatran

Catalog Number: EVT-286123
CAS Number: 192939-46-1
Molecular Formula: C24H35N5O5
Molecular Weight: 473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ximelagatran is an orally bioavailable prodrug that is rapidly converted in the body to its active form, melagatran. [, , ] It is classified as a direct thrombin inhibitor, a new class of anticoagulant drugs. [, ] Ximelagatran has been investigated extensively in scientific research for its potential in treating and preventing various thromboembolic disorders, particularly in the context of orthopedic surgery and atrial fibrillation. [, , , , , , , , , , , , , , ]

Future Directions
  • Development of Safer Direct Thrombin Inhibitors: Although ximelagatran is no longer on the market due to safety concerns, the research it generated paves the way for the development of new and safer oral direct thrombin inhibitors. [] Future research should focus on identifying and optimizing compounds with similar efficacy but improved safety profiles.
  • Personalized Medicine Approaches: Understanding the factors that influence ximelagatran's efficacy and safety in different patient populations, such as those with renal impairment or specific genetic variations, could lead to more personalized treatment strategies. []
  • Understanding the Mechanisms of Liver Toxicity: Further research is needed to elucidate the precise mechanisms underlying ximelagatran's association with liver toxicity. [, ] This knowledge could be crucial in designing future direct thrombin inhibitors with a reduced risk of liver damage.

Melagatran

Compound Description: Melagatran is the active metabolite of ximelagatran. It is a direct thrombin inhibitor, meaning it directly blocks the activity of thrombin, a key enzyme in the coagulation cascade. This mechanism of action differs from indirect inhibitors like heparin or warfarin. [] Melagatran effectively inhibits both free and clot-bound thrombin, potentially offering a pharmacodynamic advantage over heparin products. [] It exhibits a relatively short half-life, necessitating twice-daily administration. []

Relevance: Melagatran is directly relevant to ximelagatran as it is its active metabolite. Ximelagatran acts as a prodrug, rapidly converting to melagatran in the body after administration. [, ] This conversion allows for oral bioavailability of the active antithrombotic agent.

OH-Melagatran

Compound Description: OH-Melagatran is an intermediate metabolite in the conversion of ximelagatran to melagatran. [, ] It is rapidly formed from ximelagatran and subsequently converted to the active melagatran. []

Ethylmelagatran

Compound Description: Ethylmelagatran is another intermediate formed during the metabolism of ximelagatran to melagatran. [, ] It is primarily found in the bile and feces after ximelagatran administration. [] Formation of ethylmelagatran suggests reduction of the hydroxyamidine group of ximelagatran in the gastrointestinal tract, a process observed when ximelagatran is incubated with feces homogenate. []

Warfarin

Compound Description: Warfarin is a vitamin K antagonist (VKA) commonly used for long-term anticoagulation. [, , , ] Unlike ximelagatran, which directly inhibits thrombin, warfarin indirectly interferes with the coagulation cascade by inhibiting the synthesis of vitamin K-dependent clotting factors. [, ] This difference in mechanism leads to a slower onset of action for warfarin and necessitates frequent monitoring and dose adjustments. []

Relevance: Warfarin serves as a key comparator to ximelagatran in many clinical trials, as it is the established standard treatment for conditions like venous thromboembolism and stroke prevention in atrial fibrillation. [, , , , , , ] Several studies have investigated whether ximelagatran, with its fixed dosing and lack of monitoring requirements, could be a viable alternative to warfarin. [, , , , , ]

Low-Molecular-Weight Heparins (LMWH)

Compound Description: LMWHs, such as enoxaparin and dalteparin, are a class of anticoagulant medications derived from heparin. [, , , , , ] Similar to heparin, LMWHs act indirectly by enhancing the activity of antithrombin, a natural inhibitor of thrombin and other clotting factors. [, ]

Relevance: LMWHs, along with warfarin, represent the standard of care for venous thromboembolism prophylaxis, particularly after orthopedic surgery. [, , , , , ] Several studies directly compared ximelagatran to LMWHs to assess its efficacy and safety profile. [, , , , , ]

Aspirin

Compound Description: Aspirin is an antiplatelet medication commonly used to reduce the risk of heart attack and stroke. [, , ] It works by inhibiting the production of thromboxane A2, a substance that promotes platelet aggregation. []

Relevance: Aspirin was often used concomitantly with both ximelagatran and warfarin in clinical trials investigating their efficacy in preventing thromboembolic events, particularly in patients with atrial fibrillation or following myocardial infarction. [, , ] While aspirin itself is not structurally related to ximelagatran, its frequent co-administration in research studies makes it a relevant compound for understanding the clinical context in which ximelagatran was investigated.

Overview

Ximelagatran is an oral direct thrombin inhibitor that has been developed as a novel anticoagulant agent. It is designed to prevent and treat thromboembolic disorders, particularly venous thromboembolism and stroke associated with atrial fibrillation. Ximelagatran is a prodrug that is rapidly converted in vivo to its active form, melagatran, which directly inhibits thrombin, a key enzyme in the coagulation cascade. The compound was initially developed in the 1980s by Astra in Sweden and has undergone various clinical trials to evaluate its efficacy and safety compared to traditional anticoagulants like warfarin and low-molecular-weight heparins .

Source

Ximelagatran is synthesized from a series of chemical precursors, with its development being rooted in the search for small-molecule direct inhibitors of thrombin. The compound's pharmacological profile has been extensively studied, with numerous clinical trials assessing its effectiveness in preventing thromboembolic events .

Classification

Ximelagatran falls under the category of anticoagulants, specifically classified as a direct thrombin inhibitor. It is distinguished from other anticoagulants by its oral administration route and rapid conversion to melagatran, which exerts the therapeutic effects .

Synthesis Analysis

Methods

The synthesis of ximelagatran involves several key steps that transform precursor compounds into the final product. The process typically includes:

  • Formation of intermediates: Starting materials undergo various chemical reactions including amination and cyclization.
  • Prodrug conversion: Ximelagatran is designed to be a prodrug, meaning it requires metabolic conversion to become active. This occurs through enzymatic hydrolysis after oral administration.

Technical Details

The synthesis can utilize methods such as photochemical cycloaddition, which allows for efficient construction of the core structure necessary for thrombin inhibition. Additionally, techniques like hydrogenation are employed to remove protective groups from intermediates during the synthesis process .

Molecular Structure Analysis

Structure

Ximelagatran is characterized by its unique molecular structure which includes:

  • A dipeptide backbone that facilitates binding to thrombin.
  • Specific functional groups that enhance its solubility and bioavailability.

Data

The molecular formula for ximelagatran is C19_{19}H24_{24}N4_{4}O4_{4}, with a molecular weight of approximately 372.42 g/mol. The compound's structure allows it to effectively mimic substrates of thrombin, enabling competitive inhibition of the enzyme .

Chemical Reactions Analysis

Reactions

Ximelagatran undergoes several chemical reactions during its synthesis and metabolism:

  • Hydrolysis: Upon administration, ximelagatran is hydrolyzed to melagatran by esterases in the liver.
  • Binding interactions: Melagatran binds reversibly to thrombin, inhibiting its activity.

Technical Details

The binding affinity of melagatran for thrombin has been studied using various biochemical assays, demonstrating its potent inhibitory action against both soluble and clot-bound forms of thrombin .

Mechanism of Action

Process

Ximelagatran acts primarily by inhibiting thrombin, which plays a central role in the coagulation cascade. The mechanism involves:

  • Competitive inhibition: Melagatran competes with fibrinogen for binding sites on thrombin.
  • Inhibition of fibrin formation: By blocking thrombin activity, ximelagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation.

Data

Clinical studies have shown that ximelagatran provides effective anticoagulation comparable to traditional therapies while offering advantages such as predictable pharmacokinetics and reduced monitoring requirements .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ximelagatran is typically presented as a white to off-white powder.
  • Solubility: It demonstrates good solubility in water and organic solvents.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but requires careful handling due to potential degradation under extreme conditions.
  • pH sensitivity: Ximelagatran's solubility can be influenced by pH levels, affecting its bioavailability.

Relevant data indicate that ximelagatran maintains stable plasma concentrations when administered orally, with peak levels achieved within 1.5 to 2.5 hours post-dose .

Applications

Ximelagatran has been primarily explored for its use in:

  • Treatment of venous thromboembolism: It is effective in both treatment and prevention settings.
  • Stroke prevention: Particularly in patients with atrial fibrillation.
  • Orthopedic prophylaxis: Used to prevent deep vein thrombosis following surgical procedures.

Despite its promising profile, concerns regarding liver enzyme elevations have limited its widespread clinical approval outside specific regions .

Properties

CAS Number

192939-46-1

Product Name

Ximelagatran

IUPAC Name

ethyl 2-[[1-cyclohexyl-2-[2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate

Molecular Formula

C24H35N5O5

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)

InChI Key

ZXIBCJHYVWYIKI-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N

Solubility

8.45e-02 g/L

Synonyms

Exanta
glycine, N-((1)1-cyclohexyl-2-((2)-((((4-(amino(hydroxyimino)methyl)phenyl)methyl)amino)carbonyl)-1-azetidinyl)2-oxoethyl)-ethyl ester
glycine, N-((1R)1-cyclohexyl-2-((2S)-((((4-(amino(hydroxyimino)methyl)phenyl)methyl)amino)carbonyl)-1-azetidinyl)2-oxoethyl)-ethyl ester
H 376 95
H 376-95
xi-melagatran
ximelagatran

Canonical SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N

Isomeric SMILES

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N\O)/N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.